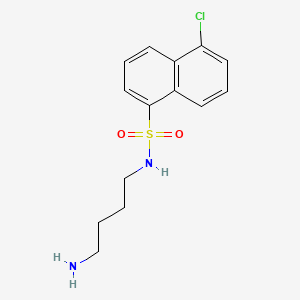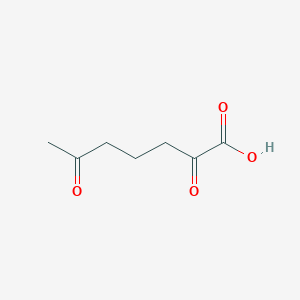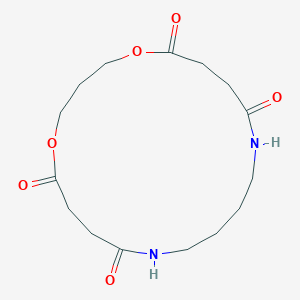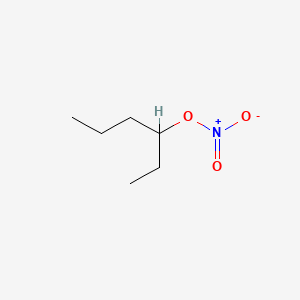phosphanium chloride CAS No. 84657-26-1](/img/structure/B14428152.png)
[(3-Methoxy-2-methylphenyl)methyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-2-methylphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2-methylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+(3-Methoxy-2-methylphenyl)methyl halide→(3-Methoxy-2-methylphenyl)methylphosphanium halide
The reaction conditions often include the use of a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Methoxy-2-methylphenyl)methylphosphanium chloride can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-2-methylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted phosphonium salts, phosphine oxides, and reduced phosphine derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxy-2-methylphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (3-Methoxy-2-methylphenyl)methylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of stable phosphonium intermediates, which can further react to form desired products.
Comparación Con Compuestos Similares
(3-Methoxy-2-methylphenyl)methylphosphanium chloride can be compared with other similar compounds such as:
- (3-Methoxyphenyl)methylphosphanium chloride
- (2-Methylphenyl)methylphosphanium chloride
- (3-Methoxy-2-methylphenyl)methylphosphanium bromide
These compounds share similar structural features but differ in their reactivity and applications
Propiedades
Número CAS |
84657-26-1 |
|---|---|
Fórmula molecular |
C27H26ClOP |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
(3-methoxy-2-methylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c1-22-23(13-12-20-27(22)28-2)21-29(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YKDFNZIOFPPIRN-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC=C1OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)



![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)




![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)

